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Overview
Description
Calmangafodipir is a chemical compound derived from mangafodipir, which is a magnetic resonance imaging contrast agent. Calmangafodipir has shown potential in preventing chemotherapy-induced peripheral neuropathy, particularly in patients undergoing treatment with oxaliplatin . This compound mimics the mitochondrial enzyme manganese superoxide dismutase, reducing reactive oxygen species and subsequent nerve injury .
Preparation Methods
Calmangafodipir is synthesized through a one-step crystallization process from a solution containing a Group III-XII transition metal, a Group II metal, and a dipyridoxyl compound such as N,N′-bis-(pyridoxal-5-phosphate)-ethylenediamine-N,N′-diacetic acid . The industrial production method involves the careful control of reaction conditions to ensure the stability of the mixed metal complex, which includes calcium and manganese .
Chemical Reactions Analysis
Calmangafodipir undergoes various chemical reactions, including:
Reduction: Calmangafodipir can reduce oxidative stress by neutralizing reactive oxygen species.
Substitution: The stability of the compound is influenced by the substitution of manganese with calcium, which prevents the release of manganese ions.
Common reagents and conditions used in these reactions include the presence of superoxide radicals and controlled pH environments. The major products formed from these reactions are oxygen and hydrogen peroxide .
Scientific Research Applications
Calmangafodipir has a wide range of scientific research applications:
Mechanism of Action
Calmangafodipir exerts its effects by mimicking the activity of manganese superoxide dismutase, an enzyme that catalyzes the conversion of superoxide radicals into less harmful molecules such as oxygen and hydrogen peroxide . This mechanism reduces oxidative stress and prevents nerve injury. The molecular targets involved include reactive oxygen species and mitochondrial pathways .
Comparison with Similar Compounds
Calmangafodipir is compared with other similar compounds such as mangafodipir. While both compounds have manganese superoxide dismutase mimetic activity, calmangafodipir is more stable due to the substitution of manganese with calcium . This modification reduces the release of manganese ions, making calmangafodipir safer and more effective in preventing chemotherapy-induced peripheral neuropathy .
Similar Compounds
Mangafodipir: A magnetic resonance imaging contrast agent with manganese superoxide dismutase mimetic activity.
N-acetylcysteine: Used in combination with calmangafodipir for reducing biomarkers of paracetamol toxicity.
Calmangafodipir’s unique stability and efficacy make it a valuable compound in both research and clinical settings.
Properties
CAS No. |
1401243-67-1 |
---|---|
Molecular Formula |
C110H150Ca4MnN20O70P10 |
Molecular Weight |
3397.4 g/mol |
IUPAC Name |
tetracalcium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;manganese(2+) |
InChI |
InChI=1S/5C22H32N4O14P2.4Ca.Mn/c5*1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;;/h5*5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;;/q;;;;;5*+2/p-10 |
InChI Key |
QAOJLUYEMFXJGX-UHFFFAOYSA-D |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)O)CC(=O)O)CC(=O)O)COP(=O)(O)[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Mn+2] |
Origin of Product |
United States |
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